molecular formula C5H10N2O3 B14509925 (2S)-2-[Ethyl(nitroso)amino]propanoic acid CAS No. 63889-06-5

(2S)-2-[Ethyl(nitroso)amino]propanoic acid

Cat. No.: B14509925
CAS No.: 63889-06-5
M. Wt: 146.14 g/mol
InChI Key: SKEMPVVEIYABJS-BYPYZUCNSA-N
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Description

(2S)-2-[Ethyl(nitroso)amino]propanoic acid: is an organic compound with a unique structure that includes an ethyl group, a nitroso group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[Ethyl(nitroso)amino]propanoic acid typically involves the nitration of an ethylamine derivative followed by a series of reactions to introduce the propanoic acid group. One common method involves the reaction of ethylamine with nitrous acid to form the nitroso derivative, which is then reacted with a suitable carboxylic acid derivative to form the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[Ethyl(nitroso)amino]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amine derivatives.

    Substitution: The ethyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as halides and amines can be used under mild conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted ethyl derivatives.

Scientific Research Applications

(2S)-2-[Ethyl(nitroso)amino]propanoic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its role as a signaling molecule.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-[Ethyl(nitroso)amino]propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can participate in redox reactions, influencing cellular signaling pathways and metabolic processes . The compound’s effects are mediated through its ability to modulate the activity of specific proteins and enzymes involved in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[Methyl(nitroso)amino]propanoic acid: Similar structure but with a methyl group instead of an ethyl group.

    (2S)-2-[Ethyl(nitroso)amino]butanoic acid: Similar structure but with a butanoic acid moiety instead of a propanoic acid moiety.

Uniqueness

(2S)-2-[Ethyl(nitroso)amino]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

63889-06-5

Molecular Formula

C5H10N2O3

Molecular Weight

146.14 g/mol

IUPAC Name

(2S)-2-[ethyl(nitroso)amino]propanoic acid

InChI

InChI=1S/C5H10N2O3/c1-3-7(6-10)4(2)5(8)9/h4H,3H2,1-2H3,(H,8,9)/t4-/m0/s1

InChI Key

SKEMPVVEIYABJS-BYPYZUCNSA-N

Isomeric SMILES

CCN([C@@H](C)C(=O)O)N=O

Canonical SMILES

CCN(C(C)C(=O)O)N=O

Origin of Product

United States

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